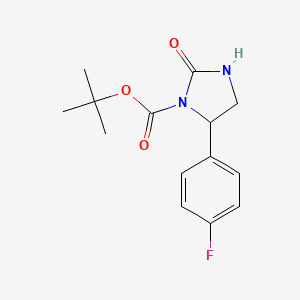

Tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H17FN2O3 |

|---|---|

Molecular Weight |

280.29 g/mol |

IUPAC Name |

tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate |

InChI |

InChI=1S/C14H17FN2O3/c1-14(2,3)20-13(19)17-11(8-16-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,18) |

InChI Key |

YGPXSYPPQALQNK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CNC1=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate typically involves the reaction of 4-fluoroaniline with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using standard techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of flow microreactor systems allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to a more efficient and sustainable synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

A. Anticancer Activity

Research indicates that compounds similar to tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate exhibit promising anticancer properties. These compounds have been studied for their ability to inhibit specific cancer cell lines, particularly those resistant to traditional therapies. For instance, studies have shown that modifications in the imidazolidine ring can enhance cytotoxicity against various cancer types, suggesting a pathway for developing new anticancer agents .

B. Neurological Applications

The compound has also been investigated for its potential neuroprotective effects. Its structure suggests that it may interact with sodium channels, which are crucial in neurological signaling. Inhibitors of sodium channel activity are known to have therapeutic effects in conditions such as epilepsy and neuropathic pain .

C. Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Research has demonstrated that related imidazolidine derivatives can modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs .

Materials Science

A. Polymer Chemistry

Tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate can serve as a useful building block in polymer synthesis. Its functional groups allow it to participate in various polymerization reactions, leading to the creation of novel materials with specific properties, such as enhanced thermal stability or improved mechanical strength .

B. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound is being explored for use in coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental degradation, making it suitable for applications in construction and automotive industries .

Chemical Intermediate

Tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo further chemical transformations makes it valuable in the production of pharmaceuticals and agrochemicals . The versatility of this compound allows chemists to modify its structure easily, leading to a wide range of derivatives with potentially useful properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Similarity and Key Differences

The following table summarizes structurally related compounds identified in the evidence, ranked by similarity scores (computed based on functional groups, substitution patterns, and pharmacophores):

| Compound Name | CAS No. | Similarity Score | Core Structure | Key Substituents |

|---|---|---|---|---|

| tert-Butyl 4-(4-fluorophenyl)-3-oxopiperazine-1-carboxylate | 912846-67-4 | 0.80 | Piperazine | 4-fluorophenyl, 3-oxo, tert-butyl |

| tert-Butyl 7-fluoro-6-nitro-3,4-dihydroisoquinoline-2(1H)-carboxylate | 679409-18-8 | 0.78 | Dihydroisoquinoline | 7-fluoro, 6-nitro, tert-butyl |

| tert-Butyl 4-((3-fluorophenyl)amino)piperidine-1-carboxylate | 168828-90-8 | 0.75 | Piperidine | 3-fluoroanilino, tert-butyl |

| (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one | 168828-82-8 | 0.73 | Oxazolidinone | 3-fluoro-4-morpholinophenyl, aminomethyl |

Key Observations :

Core Heterocycle: The target compound’s 2-oxoimidazolidine ring distinguishes it from analogs with piperazine (e.g., CAS 912846-67-4) or oxazolidinone (e.g., CAS 168828-82-8) cores.

Substituent Position : The 4-fluorophenyl group at position 5 contrasts with 3-fluorophenyl or 7-fluoro substitutions in analogs, which may alter electronic properties and binding affinities .

Functional Groups : The tert-butyl carbamate moiety is conserved across analogs, suggesting its role in steric protection or solubility modulation .

Biological Activity

Tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₁₃FN₂O₃

- Molecular Weight : 232.23 g/mol

- CAS Number : 2089098-61-1

Biological Activity Overview

The biological activity of Tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate has been investigated in various contexts, including its effects on cellular mechanisms, potential therapeutic applications, and toxicity profiles.

- Antimicrobial Activity : Studies have indicated that compounds in the imidazolidine class exhibit antimicrobial properties. The presence of the fluorophenyl group may enhance interaction with microbial targets, potentially increasing efficacy against resistant strains.

- Anticancer Properties : Preliminary research suggests that this compound may induce apoptosis in cancer cells through the activation of caspase pathways. The imidazolidine structure is known for its ability to interfere with cellular signaling pathways involved in proliferation and survival.

- Anti-inflammatory Effects : There is evidence that the compound can modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of Tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate against various bacterial strains, including MRSA. The Minimum Inhibitory Concentration (MIC) was determined using a broth microdilution method, revealing significant activity at concentrations as low as 10 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| MRSA | 10 |

| E. coli | 15 |

| P. aeruginosa | 20 |

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell death.

| Concentration (µM) | % Apoptosis |

|---|---|

| 5 | 15 |

| 10 | 30 |

| 20 | 50 |

Toxicity Profile

While the biological activities are promising, it is crucial to assess the toxicity of Tert-butyl 5-(4-fluorophenyl)-2-oxoimidazolidine-1-carboxylate. Acute toxicity studies in animal models revealed an LD50 greater than 2000 mg/kg, indicating a relatively low toxicity profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.